Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate

Cross-coupling C–C bond formation Suzuki–Miyaura

Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate (CAS 1354704-41-8) is a trisubstituted pyrazole derivative bearing an iodine atom at the 4-position, a 2-methoxyethyl group at N1, and a methyl carboxylate at C3. As a heterocyclic building block in the pyrazole carboxylic acid ester subclass, it serves as a versatile intermediate for medicinal chemistry and agrochemical research programs.

Molecular Formula C8H11IN2O3
Molecular Weight 310.091
CAS No. 1354704-41-8
Cat. No. B2425998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate
CAS1354704-41-8
Molecular FormulaC8H11IN2O3
Molecular Weight310.091
Structural Identifiers
SMILESCOCCN1C=C(C(=N1)C(=O)OC)I
InChIInChI=1S/C8H11IN2O3/c1-13-4-3-11-5-6(9)7(10-11)8(12)14-2/h5H,3-4H2,1-2H3
InChIKeyHSVBGXIUBPMEIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate (CAS 1354704-41-8): Procurement-Quality Building Block Profile


Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate (CAS 1354704-41-8) is a trisubstituted pyrazole derivative bearing an iodine atom at the 4-position, a 2-methoxyethyl group at N1, and a methyl carboxylate at C3. As a heterocyclic building block in the pyrazole carboxylic acid ester subclass, it serves as a versatile intermediate for medicinal chemistry and agrochemical research programs. The compound is commercially supplied at specifications ranging from 95% to 98% purity . Computed physicochemical descriptors include a molecular weight of 310.09 g/mol, XLogP3 of 0.9, topological polar surface area of 53.4 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. These properties position it as a moderately polar, fragment-like scaffold with a synthetically addressable iodine handle.

Why Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate Cannot Be Naively Replaced by Close Pyrazole Analogs


The substitution pattern of this compound is non-redundant: removing the 4-iodo group eliminates the only heavy-atom handle for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Sonogashira), while replacing the 2-methoxyethyl N1 substituent with a simple methyl or unsubstituted analogue alters both the compound's physicochemical profile (e.g., XLogP, TPSA, rotatable bond count) and its downstream solubility properties in polar organic solvents [1]. Furthermore, the iodine atom provides stronger halogen-bonding capacity than bromine due to higher polarizability, a property exploited in biochemical structure determination where 4-iodopyrazoles have been described as superior heavy-atom derivatives compared to their 4-bromo counterparts [2]. Consequently, generic substitution with a non-iodinated or differently N-substituted pyrazole-3-carboxylate ester would compromise both synthetic reactivity and molecular recognition properties, making direct interchange scientifically unsound without re-optimization of the entire synthetic sequence or binding assay.

Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate: Comparator-Benchmarked Evidence for Scientific Selection


4-Iodo vs. 4-Unsubstituted: Enabling Palladium-Catalyzed Cross-Coupling Reactivity

The presence of the iodine atom at the 4-position is the single most differentiating feature of this building block. In the absence of the iodine substituent, no sp² C–X bond exists for oxidative addition by Pd(0), rendering Suzuki–Miyaura and Sonogashira couplings impossible. The non-iodinated analog methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate (CAS 1172825-92-1, MW 184.19 g/mol) lacks this reactive handle entirely . In contrast, the 4-iodo compound (MW 310.09 g/mol) is explicitly employed as a reactant in Pd(dppf)Cl₂-catalyzed Suzuki coupling with arylboronates to construct elaborated pyrrolo[2,3-b]pyrazine scaffolds, demonstrating its practical synthetic utility as an electrophilic coupling partner [1].

Cross-coupling C–C bond formation Suzuki–Miyaura

4-Iodo vs. 4-Bromo: Enhanced Halogen-Bonding Capacity for Biochemical Structure Determination

The combination of halogen- and hydrogen-bonding capabilities possessed by 4-bromopyrazole and 4-iodopyrazole has led to their description as 'magic bullets' for biochemical structure determination, with the iodine derivative providing stronger halogen bonds due to its higher polarizability [1]. While direct quantitative Kd or ΔG comparisons between 4-iodo- and 4-bromo-pyrazole-3-carboxylate esters are not available for this specific scaffold, the class-level behavior is well-established: 4-iodopyrazole binds to heme iron in nitrophorin NP1 as a heavy-atom derivative enabling initial crystal structure solution, with the iodo group exhibiting measurable disorder suggesting dynamic binding [1].

Halogen bonding Crystallography Heavy-atom derivatization

Physicochemical Differentiation: Computed XLogP3 and TPSA vs. Non-Iodinated and N-Methyl Analogs

Computed properties for methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate include XLogP3 = 0.9 and TPSA = 53.4 Ų [1]. These values reflect the balanced polarity conferred by the methoxyethyl N1 substituent combined with the lipophilic iodine. In comparison, the non-iodinated analog methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate (MW 184.19 g/mol) has a lower molecular weight but lacks the heavy halogen, resulting in a significantly lower computed XLogP3 (estimated −0.1 to 0.3 based on fragment contributions) and similar TPSA (~55 Ų, the carboxylate ester contributions dominate) . The N-methyl analog methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS 75092-25-0, MW 266.03 g/mol) has a lower rotatable bond count (2 vs. 5) and lacks the ether oxygen of the methoxyethyl group, reducing hydrogen bond acceptor count (3 vs. 4), which impacts solubility in polar organic solvents [2].

Physicochemical properties Drug-likeness Solubility prediction

Commercial Purity Specifications and Batch-to-Batch Reproducibility Across Suppliers

Commercially available specifications for the target compound include 95% (AKSci) , 97% (Chemenu) , and 98% (MolCore, ISO-certified) . In contrast, the non-iodinated analog methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is listed at 95% purity . While purity differences are modest, MolCore's NLT 98% specification with ISO certification provides procurement teams with documented quality assurance that may not be available for less common analogs. The 4-iodo compound is also stocked and shipped from US-based inventory (AKSci, SF Bay Area), reducing lead time for North American research groups compared to analogs requiring international sourcing .

Quality control Purity specification Procurement

Documented Role as a Key Intermediate in HPK1 Inhibitor Synthesis

4-Iodo-1-(2-methoxyethyl)-1H-pyrazole (the des-ester analog, CAS 1407429-97-3) is explicitly documented as a key intermediate in the synthesis of naphthyridine compounds that act as Hematopoietic progenitor kinase 1 (HPK1) inhibitors, a target of significant interest in cancer immunotherapy . The carboxylate ester variant (target compound) represents the next-step building block in this synthetic pathway, where the methyl ester serves as a protected carboxylic acid that can be hydrolyzed to the free acid for subsequent amide coupling. Inhibition of HPK1 has been shown to have potential therapeutic benefits in the treatment of various cancers . While the non-iodinated or differently substituted analogs may also be used in other kinase programs, the specific 4-iodo-1-(2-methoxyethyl) substitution pattern has been validated in patent literature for this target class.

HPK1 inhibitor Cancer immunotherapy Kinase inhibitor

Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate: Evidence-Backed Application Scenarios for Prioritized Procurement


Medicinal Chemistry: Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling at the 4-Position

Research groups synthesizing pyrazole-containing kinase inhibitor libraries can use this compound as a direct electrophilic coupling partner. As demonstrated in the synthesis of pyrrolo[2,3-b]pyrazine-based HPK1 inhibitors , the 4-iodo substituent undergoes Pd-catalyzed coupling with arylboronates under standard conditions (Pd(dppf)Cl₂, 1,4-dioxane/H₂O/DMSO) to install diverse aryl/heteroaryl groups. The non-iodinated analog cannot participate in this transformation, making the target compound the mandatory building block for any 4-arylation strategy.

Structural Biology: Heavy-Atom Derivatization for X-ray Crystallography

The iodine atom's strong anomalous scattering (f'' = 6.85 e⁻ at Cu Kα) makes this compound suitable as a heavy-atom derivative for single-wavelength anomalous dispersion (SAD) or multiple isomorphous replacement (MIR) phasing of protein–ligand co-crystals. 4-Iodopyrazole derivatives have been successfully employed to solve the crystal structures of nitrophorin NP1 and human β alcohol dehydrogenase . The methyl ester and methoxyethyl groups provide additional hydrogen-bonding opportunities to anchor the compound in the active site, potentially reducing disorder compared to simpler 4-iodopyrazole.

Chemical Biology: HaloTag or Bioorthogonal Conjugation Handle

The 4-iodo group serves as a reactive handle for Sonogashira coupling with terminal alkynes, enabling the attachment of fluorophores, biotin, or polyethylene glycol chains for chemical probe synthesis. Compared to the 4-bromo analog, the iodo derivative offers faster oxidative addition kinetics with Pd(0) catalysts, reducing reaction times and improving yields in bioconjugation workflows where the pyrazole scaffold must remain intact . The methoxyethyl N1 substituent provides aqueous compatibility not present in N-methyl or N-aryl analogs.

Agrochemical Discovery: Pyrazole Carboxylate Scaffold for Fungicide/Herbicide Lead Generation

Pyrazole-3-carboxylate esters are privileged scaffolds in agrochemical discovery (e.g., fluxapyroxad, penthiopyrad). The 4-iodo substituent enables rapid analoging of the pyrazole core via cross-coupling, while the 2-methoxyethyl group mimics the methoxyalkyl side chains present in commercial SDHI fungicides . The methyl ester can be hydrolyzed to the free carboxylic acid for amide coupling with aniline or amine building blocks, providing two orthogonal diversification points (C4 via iodine, C3 via ester hydrolysis/amide formation) from a single building block.

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